An In-depth Technical Guide to the Molecular Structure and Application of Glycoursodeoxycholic Acid-d5
An In-depth Technical Guide to the Molecular Structure and Application of Glycoursodeoxycholic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoursodeoxycholic acid-d5 (GUDCA-d5) is the deuterated stable isotope-labeled form of Glycoursodeoxycholic acid (GUDCA), a secondary bile acid conjugated with glycine. GUDCA itself is a metabolite of ursodeoxycholic acid (UDCA), a compound with therapeutic applications in cholestatic liver diseases.[1][2] The incorporation of five deuterium atoms into the GUDCA molecule renders it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it serves as an ideal internal standard. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and applications of GUDCA-d5, with a focus on its use in advanced bioanalytical techniques.
Molecular Structure and Physicochemical Properties
The molecular structure of GUDCA-d5 is fundamentally that of GUDCA, with the distinction of having five hydrogen atoms replaced by deuterium. Based on the common synthetic route for isotopically labeled bile acid conjugates, which involves the coupling of the bile acid with a labeled amino acid, it is inferred that the five deuterium atoms are located on the glycine moiety of the molecule.[1] This is achieved by using Glycine-d5 in the synthesis, which has the molecular formula C₂D₅NO₂.[1]
The ursodeoxycholic acid backbone consists of a steroid nucleus with hydroxyl groups at the 3α and 7β positions. The glycine-d5 is attached via an amide linkage to the C-24 carboxylic acid of the ursodeoxycholic acid side chain.
Key Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈D₅NO₅ | [3] |
| Molecular Weight | 454.65 g/mol | [3] |
| Appearance | Off-White Solid | [3] |
| Storage Temperature | 2-8°C Refrigerator | [3] |
| Non-Deuterated CAS | 64480-66-6 | [2][4] |
| Deuterated CAS | Not Available | [3] |
| Solubility | DMSO (Slightly), Ethanol (Slightly, Sonicated), Methanol (Slightly) | [5] |
The Role of Deuteration in Bioanalysis
The strategic replacement of hydrogen with deuterium in GUDCA-d5 is central to its function as an internal standard in mass spectrometry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, although for its use as an internal standard, the key advantage is the increase in mass.[6]
This mass shift of +5 atomic mass units allows for the clear differentiation between the analyte (endogenous GUDCA) and the internal standard (GUDCA-d5) by the mass spectrometer, while ensuring that both compounds have nearly identical chromatographic retention times and ionization efficiencies.[7] This co-elution is critical for correcting for variations in sample preparation, injection volume, and matrix effects, thereby enabling highly accurate and precise quantification of the target analyte.[7]
Application in Quantitative Bioanalysis: LC-MS/MS
GUDCA-d5 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endogenous GUDCA in biological matrices such as plasma, serum, and bile.[8] This is particularly relevant in pharmacokinetic studies of UDCA and in metabolomic research investigating the role of bile acids in various physiological and pathological states.[8][9]
Experimental Workflow for GUDCA Quantification
The following is a representative workflow for the quantification of GUDCA in human plasma using GUDCA-d5 as an internal standard.
Caption: A typical workflow for the quantification of GUDCA using GUDCA-d5 as an internal standard.
Detailed Experimental Protocol
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of GUDCA and GUDCA-d5 in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of GUDCA by serial dilution with methanol to create a calibration curve.
-
Prepare a working internal standard solution of GUDCA-d5 at an appropriate concentration in methanol.
2. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the GUDCA-d5 internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 2 mM ammonium acetate in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient: A suitable gradient to separate GUDCA from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[8]
-
MRM Transitions:
4. Data Analysis:
-
Integrate the peak areas for both GUDCA and GUDCA-d5.
-
Calculate the peak area ratio of GUDCA to GUDCA-d5.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of GUDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Spectroscopic Characterization
The mass spectrum of GUDCA-d5 is characterized by a parent ion [M-H]⁻ at m/z 453.3. In tandem mass spectrometry (MS/MS), this parent ion fragments to produce a characteristic daughter ion. For glycine-conjugated bile acids, a common fragmentation is the cleavage of the amide bond, resulting in a fragment corresponding to the glycine moiety. For GUDCA, this results in a fragment at m/z 74.0 ([C₂H₂NO₂]⁻).[8] The MRM transition of m/z 453.3 → m/z 74.0 for GUDCA-d5 is consistent with the deuteration being on the glycine portion, as the fragment ion mass is the same as for non-deuterated GUDCA.
Fragmentation Pathway
Caption: Fragmentation of GUDCA-d5 in tandem mass spectrometry.
Conclusion
Glycoursodeoxycholic Acid-d5 is a critical tool for researchers in the fields of pharmacology, metabolomics, and clinical diagnostics. Its well-defined molecular structure, with deuterium labeling on the glycine moiety, provides the necessary mass shift for its use as a highly effective internal standard in LC-MS/MS applications. The use of GUDCA-d5 allows for the accurate and precise quantification of endogenous GUDCA, facilitating a deeper understanding of bile acid metabolism and its role in health and disease. The methodologies outlined in this guide provide a framework for the practical application of GUDCA-d5 in a research setting, underscoring its importance in modern bioanalytical science.
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